molecular formula C22H22N4O B12964105 2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one

2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one

Cat. No.: B12964105
M. Wt: 358.4 g/mol
InChI Key: MJIKIZQAJGOWRW-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one is a complex organic compound that features a biphenyl group, a pyrimidinyl-substituted piperazine, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.

    Synthesis of the Pyrimidinyl-Substituted Piperazine: This step involves the reaction of pyrimidine with piperazine under appropriate conditions to form the pyrimidinyl-substituted piperazine.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction involving an acyl chloride and an aromatic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The biphenyl and pyrimidinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-([1,1’-Biphenyl]-4-yl)-1-(piperazin-1-yl)ethan-1-one: Lacks the pyrimidinyl group.

    1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one: Lacks the biphenyl group.

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one is unique due to the presence of both the biphenyl and pyrimidinyl-substituted piperazine groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

2-(4-phenylphenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C22H22N4O/c27-21(25-13-15-26(16-14-25)22-23-11-4-12-24-22)17-18-7-9-20(10-8-18)19-5-2-1-3-6-19/h1-12H,13-17H2

InChI Key

MJIKIZQAJGOWRW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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